molecular formula C17H23N3O4S B5376819 N-(3-{[4-(2-oxopyrrolidin-1-yl)piperidin-1-yl]sulfonyl}phenyl)acetamide

N-(3-{[4-(2-oxopyrrolidin-1-yl)piperidin-1-yl]sulfonyl}phenyl)acetamide

Cat. No. B5376819
M. Wt: 365.4 g/mol
InChI Key: DPYHCMRKNGMZPG-UHFFFAOYSA-N
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Description

N-(3-{[4-(2-oxopyrrolidin-1-yl)piperidin-1-yl]sulfonyl}phenyl)acetamide, also known as N-((4-(2-oxo-1-pyrrolidinyl)-1-piperidinyl)sulfonyl)-3-phenylacetamide, is a chemical compound that has gained interest in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-(3-{[4-(2-oxopyrrolidin-1-yl)piperidin-1-yl]sulfonyl}phenyl)acetamide(3-{[4-(2-oxopyrrolidin-1-yl)piperidin-1-yl]sulfonyl}phenyl)acetamide involves the inhibition of certain enzymes and receptors in the body. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition leads to an increase in acetylcholine levels in the brain, which can improve cognitive function. N-(3-{[4-(2-oxopyrrolidin-1-yl)piperidin-1-yl]sulfonyl}phenyl)acetamide(3-{[4-(2-oxopyrrolidin-1-yl)piperidin-1-yl]sulfonyl}phenyl)acetamide has also been shown to have inhibitory effects on certain receptors such as the 5-HT2A receptor, which is involved in the regulation of mood and anxiety.
Biochemical and Physiological Effects:
N-(3-{[4-(2-oxopyrrolidin-1-yl)piperidin-1-yl]sulfonyl}phenyl)acetamide(3-{[4-(2-oxopyrrolidin-1-yl)piperidin-1-yl]sulfonyl}phenyl)acetamide has been shown to have various biochemical and physiological effects. It has been shown to improve cognitive function, memory, and learning in animal models. It has also been shown to have anxiolytic and antidepressant effects. Additionally, N-(3-{[4-(2-oxopyrrolidin-1-yl)piperidin-1-yl]sulfonyl}phenyl)acetamide(3-{[4-(2-oxopyrrolidin-1-yl)piperidin-1-yl]sulfonyl}phenyl)acetamide has been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

One advantage of using N-(3-{[4-(2-oxopyrrolidin-1-yl)piperidin-1-yl]sulfonyl}phenyl)acetamide(3-{[4-(2-oxopyrrolidin-1-yl)piperidin-1-yl]sulfonyl}phenyl)acetamide in lab experiments is its potential as a therapeutic agent for various diseases. Its inhibitory effects on enzymes and receptors make it a promising candidate for the treatment of conditions such as Alzheimer's disease, depression, and anxiety. However, one limitation of using N-(3-{[4-(2-oxopyrrolidin-1-yl)piperidin-1-yl]sulfonyl}phenyl)acetamide(3-{[4-(2-oxopyrrolidin-1-yl)piperidin-1-yl]sulfonyl}phenyl)acetamide is its potential toxicity, which needs to be further studied.

Future Directions

There are several future directions for the study of N-(3-{[4-(2-oxopyrrolidin-1-yl)piperidin-1-yl]sulfonyl}phenyl)acetamide(3-{[4-(2-oxopyrrolidin-1-yl)piperidin-1-yl]sulfonyl}phenyl)acetamide. One direction is to further investigate its potential as a therapeutic agent for various diseases. Another direction is to study its toxicity and potential side effects. Additionally, further research can be done to understand its mechanism of action and how it interacts with enzymes and receptors in the body. Finally, the development of new synthesis methods and analogs of N-(3-{[4-(2-oxopyrrolidin-1-yl)piperidin-1-yl]sulfonyl}phenyl)acetamide(3-{[4-(2-oxopyrrolidin-1-yl)piperidin-1-yl]sulfonyl}phenyl)acetamide can lead to the discovery of new compounds with improved properties.

Synthesis Methods

The synthesis of N-(3-{[4-(2-oxopyrrolidin-1-yl)piperidin-1-yl]sulfonyl}phenyl)acetamide(3-{[4-(2-oxopyrrolidin-1-yl)piperidin-1-yl]sulfonyl}phenyl)acetamide involves the reaction of 4-(2-oxopyrrolidin-1-yl)piperidine-1-sulfonyl chloride with phenylacetic acid in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain the final compound.

Scientific Research Applications

N-(3-{[4-(2-oxopyrrolidin-1-yl)piperidin-1-yl]sulfonyl}phenyl)acetamide(3-{[4-(2-oxopyrrolidin-1-yl)piperidin-1-yl]sulfonyl}phenyl)acetamide has been studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and neuroscience. It has been shown to have inhibitory effects on certain enzymes and receptors, making it a potential therapeutic agent for various diseases.

properties

IUPAC Name

N-[3-[4-(2-oxopyrrolidin-1-yl)piperidin-1-yl]sulfonylphenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O4S/c1-13(21)18-14-4-2-5-16(12-14)25(23,24)19-10-7-15(8-11-19)20-9-3-6-17(20)22/h2,4-5,12,15H,3,6-11H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPYHCMRKNGMZPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)S(=O)(=O)N2CCC(CC2)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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